molecular formula C17H22O B14577291 Heptadeca-2,9,16-triene-4,6-diyn-1-ol CAS No. 61102-22-5

Heptadeca-2,9,16-triene-4,6-diyn-1-ol

Cat. No.: B14577291
CAS No.: 61102-22-5
M. Wt: 242.36 g/mol
InChI Key: YIVFXIIHTUAIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadeca-2,9,16-triene-4,6-diyn-1-ol is a chemical compound with the molecular formula C17H24O. It is a long-chain fatty alcohol that features a unique structure with multiple double and triple bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadeca-2,9,16-triene-4,6-diyn-1-ol typically involves the coupling of appropriate alkyne and alkene precursors. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, extraction from natural sources, such as carrot roots, can be employed for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Heptadeca-2,9,16-triene-4,6-diyn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptadeca-2,9,16-triene-4,6-diyn-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of heptadeca-2,9,16-triene-4,6-diyn-1-ol involves its interaction with cellular components. In biological systems, it can disrupt cell membranes and inhibit key enzymes, leading to cell death. Its anticancer properties are attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by activating specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical and biological properties.

Properties

CAS No.

61102-22-5

Molecular Formula

C17H22O

Molecular Weight

242.36 g/mol

IUPAC Name

heptadeca-2,9,16-trien-4,6-diyn-1-ol

InChI

InChI=1S/C17H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2,8-9,15-16,18H,1,3-7,10,17H2

InChI Key

YIVFXIIHTUAIBW-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCC=CCC#CC#CC=CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.